N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine
Description
N-Ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine is a 1,2,4-oxadiazole derivative characterized by an ethyl group on the amine nitrogen (position 5) and a branched aliphatic 2-methylpropyl (isobutyl) substituent at position 3 of the heterocyclic ring.
Properties
Molecular Formula |
C8H15N3O |
|---|---|
Molecular Weight |
169.22 g/mol |
IUPAC Name |
N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C8H15N3O/c1-4-9-8-10-7(11-12-8)5-6(2)3/h6H,4-5H2,1-3H3,(H,9,10,11) |
InChI Key |
FTHXBYWZQIDEGN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NO1)CC(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of N-ethylhydrazine with 2-methylpropyl isocyanate, followed by cyclization with a suitable oxidizing agent to form the oxadiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acids/bases are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted oxadiazoles.
Scientific Research Applications
N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity could be due to the inhibition of bacterial cell wall synthesis or disruption of microbial cell membranes.
Comparison with Similar Compounds
Substituent Diversity and Structural Implications
1,2,4-Oxadiazol-5-amine derivatives exhibit significant variability in their substituents, which directly influence their properties:
- Aromatic vs. Aliphatic Substituents :
- Aromatic Groups : Compounds like N-cyclohexyl-3-(4-nitrophenyl)-1,2,4-oxadiazol-5-amine (Ox3, ) and N-(3,4-dichlorophenyl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine () feature aryl or heteroaryl groups. These substituents enhance π-π stacking interactions, often leading to higher melting points (e.g., Ox3: Mp 201–203°C) compared to aliphatic analogs.
- Aliphatic Groups : The target compound’s isobutyl and ethyl groups are less polar, likely reducing crystalline packing efficiency. For example, 3-isopropyl-1,2,4-oxadiazol-5-amine () , a structural analog with a smaller branched alkyl group, is reported as a white crystalline solid, though its exact melting point is unspecified.
Physicochemical Properties
Key properties of select analogs are summarized below:
Observations :
- Melting Points : Aromatic nitro groups (e.g., Ox2, Ox3) generally increase melting points compared to alkyl or methylphenyl groups. The target compound’s aliphatic substituents likely result in a lower Mp, akin to 3-isopropyl-1,2,4-oxadiazol-5-amine.
- Chromatographic Behavior: Higher polarity in nitro-substituted analogs (e.g., Ox2, Rf = 0.3) correlates with lower mobility in hexane-CH2Cl2 systems. The target compound’s aliphatic groups may increase mobility in nonpolar solvents.
Biological Activity
N-ethyl-3-(2-methylpropyl)-1,2,4-oxadiazol-5-amine (CAS No. 1248116-64-4) is a chemical compound belonging to the oxadiazole class, characterized by its five-membered ring structure containing nitrogen and oxygen atoms. This compound has gained attention in medicinal chemistry due to its potential biological activities and applications in various therapeutic areas.
- Molecular Formula : C₈H₁₅N₃O
- Molecular Weight : 169.22 g/mol
- Structural Characteristics : The compound features an ethyl group and a branched alkyl chain (2-methylpropyl) attached to the nitrogen atom of the oxadiazole ring, which may influence its biological interactions and activity.
Research suggests that this compound may interact with specific molecular targets within biological systems. Its mechanism of action likely involves binding to enzymes or receptors, thereby modulating their activity. Such interactions are particularly relevant in the context of drug design and development for therapeutic applications.
In Vitro Studies
In vitro studies have demonstrated that compounds similar to this compound exhibit various biological activities:
- Antitumor Activity : Analogous compounds have shown cytotoxic effects against various cancer cell lines, indicating potential antitumor properties. For instance, studies on hemiasterlin analogues revealed significant cytotoxicity against HeLa and HT29 cells .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, inhibition studies involving lysosomal phospholipase A₂ (LPLA₂) have highlighted a correlation between enzyme inhibition and potential therapeutic effects against phospholipidosis .
- Modulation of Cellular Metabolism : Similar compounds have been implicated in regulating metabolic processes through interactions with key metabolic enzymes, such as those involved in glycolysis and fatty acid oxidation .
Case Studies
Several case studies highlight the biological relevance of oxadiazole derivatives:
- Case Study 1 : A series of oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on tumor cells. Results indicated that modifications to the oxadiazole ring significantly influenced biological activity, suggesting that this compound could be optimized for enhanced efficacy .
- Case Study 2 : Research on SIRT5 modulation demonstrated that similar compounds might influence cellular metabolism and contribute to cancer biology by regulating glycolytic enzymes . This highlights the potential of this compound in cancer therapeutics.
Comparative Analysis
To better understand the biological activity of this compound, a comparative analysis with structurally related compounds is beneficial:
| Compound Name | Molecular Formula | Notable Activity |
|---|---|---|
| This compound | C₈H₁₅N₃O | Potential antitumor activity |
| 3-Methyl-N-(2-methylpropyl)-1,2,4-oxadiazol-5-amines | C₇H₁₃N₃O | Cytotoxic effects on cancer cell lines |
| 3-(2-Methylpropyl)-1,2,4-oxadiazol-5-methanamine | C₈H₁₄N₄O | Enzyme inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
